molecular formula C16H14O2 B1602583 (E)-4-(Cinnamyloxy)benzaldehyde CAS No. 79844-40-9

(E)-4-(Cinnamyloxy)benzaldehyde

Cat. No. B1602583
CAS RN: 79844-40-9
M. Wt: 238.28 g/mol
InChI Key: SRXWGYPOOZFWAD-QPJJXVBHSA-N
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Description

Benzaldehyde, also referred to as benzenecarbonal, is a compound with a significant place in the field of organic chemistry. Its chemical formula is C7H6O, illustrating its composition of seven carbon atoms, six hydrogen atoms, and one oxygen atom .


Synthesis Analysis

Benzaldehyde can be synthesized from the reaction of benzaldehyde and acetaldehyde in aqueous sodium hydroxide, with benzene as the catalyst . Another method involves Claisen–Schmidt (CS) condensation between acetone and benzaldehyde with NaOH as the catalyst .


Molecular Structure Analysis

Benzaldehyde possesses an aromatic ring, also known as a benzene ring, attached to a formyl group, making it an aromatic aldehyde .


Chemical Reactions Analysis

Benzaldehyde exhibits typical aldehyde reactivity. It can undergo a variety of reactions, including nucleophilic addition and oxidation . It can also undergo Claisen–Schmidt (CS) condensation with acetone in the presence of NaOH .


Physical And Chemical Properties Analysis

Benzaldehyde is a colorless liquid at room temperature, with a molecular weight of 106.12 g/mol. Its melting point is just below room temperature at -26°C, while its boiling point is significantly higher at 179°C. As for its density, it weighs around 1.044 g/mL. Importantly, benzaldehyde is only slightly soluble in water but is more readily soluble in organic solvents .

Scientific Research Applications

Radiolysis Study of Aromatic Alcohols, Aldehydes, and Acids

A study by Samovich, Brinkevich, and Shadyro (2013) investigated the interaction of aromatic alcohols, aldehydes, and acids with α-hydroxyl-containing carbon-centered radicals in aqueous solutions. Benzaldehyde derivatives, including those with cinnamic moieties, were shown to efficaciously oxidize these radicals, suppressing radical recombination and fragmentation reactions. This research suggests potential applications of (E)-4-(Cinnamyloxy)benzaldehyde in radiolysis studies due to its structural similarities with the compounds investigated (Samovich, Brinkevich, & Shadyro, 2013).

Sustainable Synthesis of Natural Benzaldehyde

Li et al. (2018) presented an innovative reactive distillation process for the sustainable synthesis of natural benzaldehyde, emphasizing the compound's significance in the flavor industry. Although the study focuses on benzaldehyde, the methodologies and the emphasis on sustainability could be relevant for derivatives like (E)-4-(Cinnamyloxy)benzaldehyde, highlighting its potential applications in sustainable chemical synthesis (Li et al., 2018).

Antibacterial and Antifungal Activity

Research by Mahajan, Patil, and Patil (2007) on (E)-cinnamyl (E)-cinnamates and (E)-aryl cinnamates, synthesized via a facile microwave-assisted process, demonstrated antibacterial and antifungal activities. This suggests potential antimicrobial applications for compounds with cinnamyl groups, including (E)-4-(Cinnamyloxy)benzaldehyde (Mahajan, Patil, & Patil, 2007).

Catalytic Oxidation and Polymer Catalysis

A study on the mediated synthesis of benzaldehyde in water using a biomimetic catalyst by Yang and Ji (2013) could imply applications for (E)-4-(Cinnamyloxy)benzaldehyde in catalysis and green chemistry. The research focuses on catalytic oxidation processes, which could be relevant for the synthesis or functionalization of benzaldehyde derivatives (Yang & Ji, 2013).

Enzymatic Conversion in Microbial Biotransformation

Craig and Daugulis (2013) explored the bioproduction of benzaldehyde by Pichia pastoris in a two-phase partitioning bioreactor, highlighting the potential for (E)-4-(Cinnamyloxy)benzaldehyde in biotechnological applications, particularly in microbial biotransformation processes for the production of valuable aromatic compounds (Craig & Daugulis, 2013).

Safety And Hazards

While benzaldehyde is generally regarded as safe when used in small quantities, particularly in the food and fragrance industries, it can pose health risks under certain conditions . Repeated inhalation of volatilized Benzaldehyde produced ocular and nasal irritation at 500 ppm and death in rabbits at 750 ppm .

Future Directions

The activity of benzaldehyde lyase (Bal) when assembled on semiconductor quantum dot (QD) suggests that nanoparticle immobilization has much to offer for augmenting enzymatic biocatalysis in different functional formats . This could be a potential area of future research.

properties

IUPAC Name

4-[(E)-3-phenylprop-2-enoxy]benzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14O2/c17-13-15-8-10-16(11-9-15)18-12-4-7-14-5-2-1-3-6-14/h1-11,13H,12H2/b7-4+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SRXWGYPOOZFWAD-QPJJXVBHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C=CCOC2=CC=C(C=C2)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)/C=C/COC2=CC=C(C=C2)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40589465
Record name 4-{[(2E)-3-Phenylprop-2-en-1-yl]oxy}benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40589465
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

238.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(E)-4-(Cinnamyloxy)benzaldehyde

CAS RN

79844-40-9
Record name Benzaldehyde, 4-[(3-phenyl-2-propenyl)oxy]-, (E)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=79844-40-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-{[(2E)-3-Phenylprop-2-en-1-yl]oxy}benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40589465
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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